REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH2:25][CH2:24][N:23](C(OCC4C=CC=CC=4)=O)[CH2:22][CH:21]=3)=[CH:16][CH:15]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>[Pd].C(O)(C)C.CO.C(Cl)Cl>[NH3:4].[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:15]=[CH:16][C:17]([CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)=[CH:18][CH:19]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)CCCOC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washing through with iso-propanol
|
Type
|
CUSTOM
|
Details
|
The combined organics were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)CCCOC1=CC=C(C=C1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.2 mmol | |
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 152.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |